molecular formula C16H15ClN4O2 B1683979 (1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide CAS No. 263707-16-0

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide

Cat. No. B1683979
CAS RN: 263707-16-0
M. Wt: 330.77 g/mol
InChI Key: DXEATJQGQHDURZ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). ESI-09 is an inhibitor of Epac1 and Epac2 with IC50 values of 3.2 and 1.4 µM, respectively. It shows no activity against PKA at concentrations as high as 25 µM. ESI-09 has been shown to block Akt phosphorylation and insulin secretion in pancreatic β cells, as well as to block the migration of AsPC-1 and PANC-1 pancreatic cancer cells in vitro.
ESI-09 is a novel noncyclic nucleotide EPAC antagonist that is capable of specifically blocking intracellular EPAC-mediated Rap1 activation and Akt phosphorylation, as well as EPAC-mediated insulin secretion in pancreatic β cells. EPAC1 plays an important role in pancreatic cancer cell migration and invasion, and thus represents a potential target for developing novel therapeutic strategies for pancreatic cancer.

Mechanism of Action

Target of Action

ESI-09 primarily targets the exchange proteins directly activated by cAMP (EPACs), specifically EPAC1 and EPAC2 . These proteins are ubiquitously expressed intracellular cAMP receptor families . They play a crucial role in various physiological processes, including muscle contraction, metabolism, calcium homeostasis, cell apoptosis, immune regulation, cell adhesion, secretion, and the regulation of gene expression .

Mode of Action

ESI-09 acts as a competitive inhibitor of EPAC1 and EPAC2 . It blocks the activity and functions of these proteins, thereby inhibiting the cAMP-dependent EPAC GEF activity . The compound’s action towards EPAC proteins is highly sensitive to minor modifications of the 3-chlorophenyl moiety .

Biochemical Pathways

The cAMP signaling cascade is the primary biochemical pathway affected by ESI-09 . This pathway is one of the most frequently targeted pathways for the development of pharmaceuticals . By inhibiting EPAC activity, ESI-09 disrupts the normal functioning of this pathway, leading to various downstream effects.

Pharmacokinetics

It’s important to note that the compound is highly hydrophobic, with a calculated clogp of 454 . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of EPAC activity by ESI-09 has been shown to recapitulate genetic phenotypes of EPAC knockout mice when applied in vivo . This suggests that the compound can have significant molecular and cellular effects, potentially influencing a wide range of physiological processes.

Action Environment

The action of ESI-09 can be influenced by various environmental factors. For instance, its low aqueous solubility due to its high hydrophobicity could affect its efficacy and stability

properties

IUPAC Name

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEATJQGQHDURZ-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide

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